molecular formula C8H10N4O3 B1617129 Theophylline, 8-(hydroxymethyl)- CAS No. 2879-16-5

Theophylline, 8-(hydroxymethyl)-

Cat. No. B1617129
CAS RN: 2879-16-5
M. Wt: 210.19 g/mol
InChI Key: GHYKZCOUOKEWNN-UHFFFAOYSA-N
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Description

Theophylline, also known as 1,3-dimethylxanthine, is a drug that inhibits phosphodiesterase and blocks adenosine receptors . It is used to treat chronic obstructive pulmonary disease (COPD) and asthma . Its pharmacology is similar to other methylxanthine drugs (e.g., theobromine and caffeine) .


Synthesis Analysis

Theophylline has been studied extensively for its quantification in biological samples . A simple, precise, and accurate high-performance liquid chromatography–ultraviolet method was developed and validated for the quantification of theophylline in rabbit plasma using hydroxyethyl theophylline as an internal standard . Theophylline and its metabolites have also been analyzed in human whole blood by ultra-performance liquid chromatography-tandem mass spectrometry .


Molecular Structure Analysis

The structural, electronic, optoelectronic, and thermodynamic properties of theophylline have been studied using RHF and DFT methods with the 6-31++G** basis set . Theophylline has also been studied for its metastability, using techniques such as X-ray diffraction and thermogravimetric analysis .


Chemical Reactions Analysis

Theophylline has several actions at a cellular level, including inhibition of phosphodiesterase isoenzymes, antagonism of adenosine, enhancement of catecholamine secretion, and modulation of calcium fluxes . Hydroxymethylation is a simple chemical reaction, in which the introduction of the hydroxymethyl group can lead to physical-chemical properties changes and bring several therapeutic advantages .


Physical And Chemical Properties Analysis

The physicochemical properties of theophylline hydrate and anhydrous polymorphic forms I and II were evaluated using crystallographic and calorimetric methods . Theophylline’s thermodynamic properties have also been studied .

Scientific Research Applications

Adenosine Receptor Antagonism

A series of 8-(substituted phenyl) derivatives of theophylline were evaluated for their potency and selectivity as antagonists at A1- and A2-adenosine receptors in brain tissue. 8-Phenyltheophylline showed significantly higher potency as an adenosine receptor antagonist than theophylline itself. The study found that a p-hydroxyaryl substituent enhances the potency of 8-phenyltheophylline as an adenosine antagonist, while p-carboxy- and p-sulfoaryl substituents yield water-soluble adenosine antagonists that are more potent than theophylline at adenosine receptors. These findings suggest potential applications in neurological research and treatments involving adenosine receptors (Daly et al., 1985).

Metabolism and Pharmacokinetics

Theophylline's metabolism by human liver microsomes involves cytochrome P-450 isozymes. The study concluded that there are at least two distinct cytochrome P-450 isozymes involved in theophylline metabolism, one involved with the demethylations and a different one in the 8-hydroxylation pathway. This insight into theophylline's metabolic pathways can inform drug interaction studies and the development of therapeutic strategies involving theophylline or its derivatives (Robson et al., 1988).

Controlled Drug Release

Research into controlled drug release devices using pH-sensitive, complexing poly(acrylic acid-g-ethylene glycol) (P(AA-g-EG)) hydrogels showed that these materials could be designed to release theophylline at specific rates under certain conditions. This suggests that theophylline and its derivatives could be used in precisely controlled therapeutic applications, where the timing and dosage of drug release are critical (Serra et al., 2006).

Thermal Characterization and Pharmacological Properties

The synthesis of 8-substituted-7-[2-hydroxy-3-(4-acetyl-amino)-fenoxy-propyl]-1,3-dimethyl-xanthine derivatives, including those related to theophylline, aimed to enhance and multiply the pharmacological properties of theophylline. Thermal and thermo-oxidative behaviors of these derivatives were analyzed, indicating potential applications in developing new bronchopulmonary and cardiovascular treatments (Danila et al., 2000).

Safety And Hazards

Theophylline is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed and may damage the unborn child . Safety measures include obtaining special instructions before use, not handling until all safety precautions have been read and understood, using personal protective equipment as required, and washing face, hands, and any exposed skin thoroughly after handling .

Future Directions

Theophylline has been found to have several immunomodulatory and anti-inflammatory properties, renewing interest in its use in patients with asthma . In the future, theophylline may be used as treatment for bradyarrhythmias after cardiac transplantation, prophylactic medication to reduce the severity of nephropathy associated with intravenous administration of contrast material, therapy for breathing problems during sleep, and treatment for leukemias . Theophylline has also shown promise in inducing remyelination and functional recovery in a mouse model of peripheral neuropathy .

properties

IUPAC Name

8-(hydroxymethyl)-1,3-dimethyl-7H-purine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O3/c1-11-6-5(9-4(3-13)10-6)7(14)12(2)8(11)15/h13H,3H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYKZCOUOKEWNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00182971
Record name 8-(Hydroxymethyl)theophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Theophylline, 8-(hydroxymethyl)-

CAS RN

2879-16-5
Record name 8-(Hydroxymethyl)theophylline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002879165
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Theophylline, 8-(hydroxymethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36522
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Theophylline, 8-(hydroxymethyl)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14362
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-(Hydroxymethyl)theophylline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00182971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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